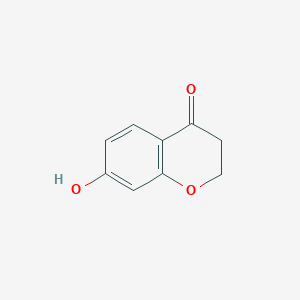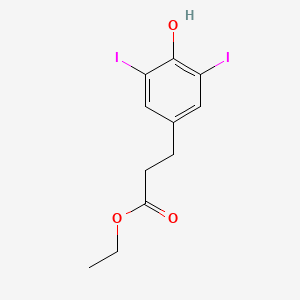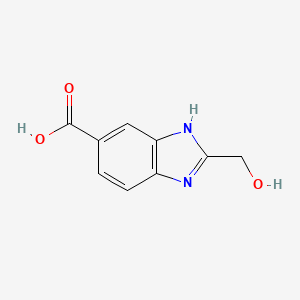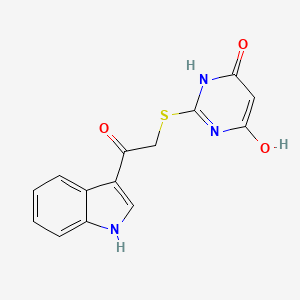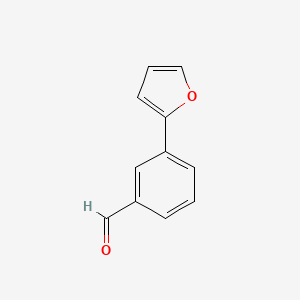
3-(2-Furyl)benzaldehyde
Overview
Description
3-(2-Furyl)benzaldehyde is a chemical compound with the CAS Number: 85553-52-2. It has a molecular weight of 172.18 and its molecular formula is C11H8O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 3-(2-Furyl)benzaldehyde and its derivatives has been reported in a study . The study describes the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis
The molecular structure of 3-(2-Furyl)benzaldehyde is represented by the InChI Code: 1S/C11H8O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H . The InChI key is BTAANNDAXIYWAN-UHFFFAOYSA-N .Chemical Reactions Analysis
A study reports the synthesis of 3-(2-furyl)acrylic acid and its derivatives from 5-substituted-2-furaldehydes and malonic acid . The reaction was catalyzed by piperidinium acetate under solvent-free conditions . The substituted 3-(2-furyl)acrylic acids were esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst .Physical And Chemical Properties Analysis
3-(2-Furyl)benzaldehyde is a solid substance at room temperature . It has a molecular weight of 172.18 and its molecular formula is C11H8O2 . The compound is stored at a temperature of -20°C .Scientific Research Applications
Stereoselectivity in Chemical Reactions
The Paternò-Büchi reaction involving tertiary 2-furylmethanol derivatives and aromatic carbonyl compounds demonstrates the significance of 3-(2-Furyl)benzaldehyde in understanding the nature of the hydroxy directing effect. This photochemical reaction yields a mixture of regioisomeric products, where the adduct obtained on the more hindered side of the molecule exhibits complete diastereoselectivity (D’Auria et al., 2004).
Synthesis of Substituted Furans and Pyrroles
3-Furyl derivatives like 3-(2-Furyl)benzaldehyde are utilized in novel methods to prepare substituted furans and pyrroles, which are significant in natural products and pharmaceutical agents. The process involves reactions with organolithium, Grignard, and organozinc reagents to yield 3-furyl alcohols, followed by oxidative rearrangement to achieve 2-substituted 3-furfurals and 3-formyl pyrroles (Kelly et al., 2008).
Microbial Evaluation of Furyl Based Compounds
Furyl based cyanoiminopyrimidines synthesized from 2-Acetyl-5-methylfuran and substituted benzaldehyde (including 3-(2-Furyl)benzaldehyde) have shown promising antimicrobial potential. These compounds exhibit significant bacterial and fungal activities, particularly with certain substitutions on the phenyl ring (Vignesh & Ingarsal, 2021).
Enantioselective Catalysis
In asymmetric synthesis, 3-(2-Furyl)benzaldehyde plays a role in triaryl(tetrahydrofuran)aluminum reagent reactions. These reactions, catalyzed by titanium(IV) complexes, are highly enantioselective, efficient, and applicable to diversified aldehydes, including aryl furyl methanols (Wu & Gau, 2006).
Formation of Arylacetic Acids and Arylacetamides
Furfuraldehyde derivatives, including 3-(2-Furyl)benzaldehyde, can be transformed into arylacetic acids and arylacetamides under certain reaction conditions. This transformation is critical in the study of organic synthesis and reaction mechanisms (Breen et al., 1973).
Safety And Hazards
The safety data sheet for 3-(2-Furyl)benzaldehyde recommends wearing personal protective equipment and ensuring adequate ventilation when handling the compound . It should not come into contact with the eyes, skin, or clothing, and ingestion and inhalation should be avoided . The compound may cause skin and eye irritation and may also cause respiratory irritation .
Future Directions
The renewable synthesis of 3-(2-furyl)acrylic acid and its derivatives from 5-substituted-2-furaldehydes and malonic acid suggests potential applications as sustainable chemical building units . This represents a promising direction for future research and development in the field of sustainable chemistry .
properties
IUPAC Name |
3-(furan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAANNDAXIYWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214801 | |
| Record name | Ketone, 3-furyl phenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furyl)benzaldehyde | |
CAS RN |
85553-52-2, 6453-98-1 | |
| Record name | 3-(2-Furanyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85553-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, 3-furyl phenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006453981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, 3-furyl phenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



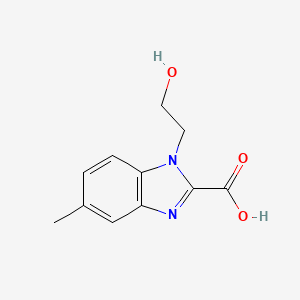
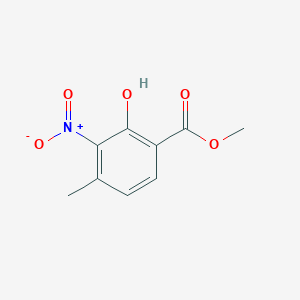
![3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile](/img/structure/B3021511.png)
![Thiazolo[5,4-b]pyridin-2(1H)-one, hydrazone](/img/structure/B3021512.png)
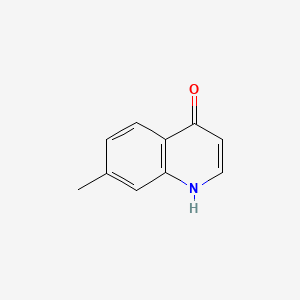

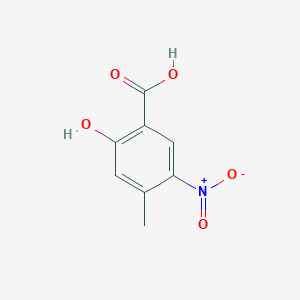
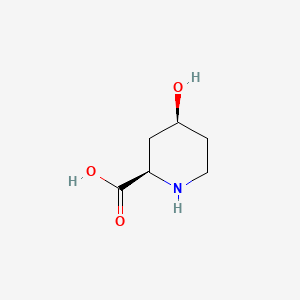
![(2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide](/img/structure/B3021524.png)

